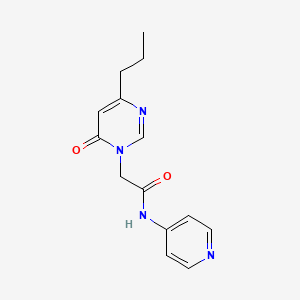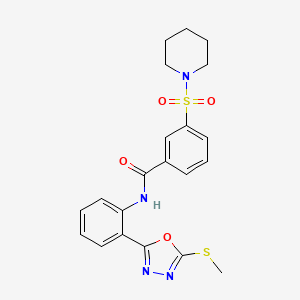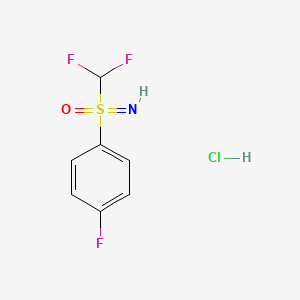
(E)-5-(4-nitrophenyl)furan-2-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Nitrophenyl)-2-furaldehyde oxime is a chemical compound with the linear formula C11H8N2O4 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of 5-(4-Nitrophenyl)-2-furaldehyde oxime can be achieved through the Beckmann rearrangement . The first step in the process is the formation of an oxime from the aldehyde or ketone . This is followed by the conversion of the oxime oxygen to a good leaving group, and then heating . The Beckmann rearrangement is a reaction of oximes that can result in either amides or nitriles, depending on the starting material .Molecular Structure Analysis
The molecular structure of 5-(4-Nitrophenyl)-2-furaldehyde oxime is represented by the linear formula C11H8N2O4 . The molecular weight of the compound is 232.197 .Chemical Reactions Analysis
The Beckmann rearrangement is a key chemical reaction involved in the formation of 5-(4-Nitrophenyl)-2-furaldehyde oxime . This rearrangement involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The second step involves trapping of the carbon with water (forming an amide) or, if a hydride shift occurred, deprotonation of nitrogen to give a nitrile .Physical And Chemical Properties Analysis
The thermodynamic properties of 5-(4-Nitrophenyl)-2-furaldehyde oxime were determined by the Knudsen effusion method . The standard enthalpies of sublimation of the compound were calculated at 298.15 K . The standard molar formation enthalpies of the compound in the crystalline state at 298.15 K were determined indirectly from the corresponding standard molar combustion enthalpy .Wissenschaftliche Forschungsanwendungen
Thermodynamic Properties
- Thermodynamic Analysis: The thermodynamic properties of 5-(nitrophenyl)-2-furaldehyde oximes, including their sublimation enthalpies and formation enthalpies, are crucial for optimizing synthesis and application processes. Such properties are determined using methods like the Knudsen effusion method and combustion bomb calorimetry (Dibrivnyi et al., 2019).
Molecular Structure and Activity Relationships
- Stereochemistry and Antimicrobial Activity: The stereochemistry of some derivatives, including 5-nitro-2-furaldehyde oximes and hydrazones, and their relationship with antimicrobial activity, has been studied using NMR techniques (Howarth, Hoyle, & Wakefield, 1969).
Synthesis and Biological Activities
- Synthesis of Derivatives: Research has been conducted on the synthesis of 3-methyl-5-nitrofuran derivatives, including 3-methyl-5-nitro-2-furaldehyde oxime, to explore their biological activities (Lu, Zhang, Yan, & Lei, 1984).
DNA Interactions and Antioxidative Activities
- Metal Complexes and DNA Interaction: Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with azo-oxime ligands, including 2-hydroxy-5-[(E)-(4-nitrophenyl) diazenyl] benzaldehyde oxime, have been synthesized and characterized for their DNA binding abilities, antioxidative activities, and potential as anticancer drugs (Ayvaz et al., 2017).
Reactivity and Stability
- Reactivity in Solutions: The reactivity of 5-nitro-2-furaldehyde (NFA) in different pH conditions reveals insights into its chemical transformations and potential applications (Cisak, Rzeszowska-Modzelewska, & Brzezińska, 2001).
- Vibrational Spectra and Molecular Structure: The conformational stability, vibrational spectra, and molecular structure of 5-nitro-2-furaldehyde oxime are analyzed using DFT calculations, providing insights into its chemical behavior and potential applications (Arivazhagan, Jeyavijayan, & Geethapriya, 2013).
Fungistatic Action
- Fungistatic Properties: Some nitrofuran derivatives, including 5-nitro-2-furaldehyde oxime, have been studied for their fungistatic action, demonstrating significant activity against a range of fungi (Ward, Prytherch, & Cramer, 1948).
Wirkmechanismus
Target of Action
The primary targets of 5-(4-Nitrophenyl)-2-furaldehyde oxime are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in muscle contraction and other functions .
Mode of Action
5-(4-Nitrophenyl)-2-furaldehyde oxime interacts with its targets (AChE and BChE) by reactivating these enzymes when they are inhibited by organophosphorus compounds . This is achieved by increasing the nucleophilicity of the oxime, allowing it to effectively remove the inhibitory organophosphorus group from the enzyme .
Biochemical Pathways
The action of 5-(4-Nitrophenyl)-2-furaldehyde oxime primarily affects the cholinergic pathway. By reactivating AChE and BChE, the compound prevents the accumulation of acetylcholine in the synaptic cleft, thereby preventing continuous stimulation of cholinergic receptors . This helps to maintain the normal function of the nervous system.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and can distribute effectively in the body .
Result of Action
The result of the action of 5-(4-Nitrophenyl)-2-furaldehyde oxime is the restoration of normal cholinergic function. By reactivating AChE and BChE, the compound prevents the symptoms associated with excessive acetylcholine, such as chest pain, convulsions, paralysis, impaired ventilation, coma, and even death .
Action Environment
The action of 5-(4-Nitrophenyl)-2-furaldehyde oxime can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivation ability . Moreover, the compound’s stability may be affected by the presence of other substances in the environment .
Zukünftige Richtungen
Determining the thermodynamic properties for these compounds will contribute to solving practical problems pertaining to optimization processes of their synthesis, purification, and application . It will also provide a more thorough insight regarding the theoretical knowledge of their nature and are necessary for the application of the Benson group-contribution correlation for calculation .
Biochemische Analyse
Cellular Effects
The cellular effects of 5-(4-Nitrophenyl)-2-furaldehyde oxime are currently unknown. Given its potential interaction with AChE, it could influence cell function by modulating the activity of this enzyme. AChE plays a crucial role in nerve function, and its inhibition can lead to a variety of cellular effects .
Molecular Mechanism
It is known that oximes can reactivate AChE by binding to the enzyme and displacing the organophosphate group . This suggests that 5-(4-Nitrophenyl)-2-furaldehyde oxime could potentially exert its effects through a similar mechanism.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-Nitrophenyl)-2-furaldehyde oxime involves the reaction of 5-(4-Nitrophenyl)-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "5-(4-Nitrophenyl)-2-furaldehyde", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Dissolve 5-(4-Nitrophenyl)-2-furaldehyde in a suitable solvent.", "Add hydroxylamine hydrochloride and base to the solution.", "Stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with a suitable solvent.", "Dry the product under vacuum to obtain 5-(4-Nitrophenyl)-2-furaldehyde oxime." ] } | |
CAS-Nummer |
19934-32-8 |
Molekularformel |
C11H8N2O4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
(NZ)-N-[[5-(4-nitrophenyl)furan-2-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C11H8N2O4/c14-12-7-10-5-6-11(17-10)8-1-3-9(4-2-8)13(15)16/h1-7,14H/b12-7- |
InChI-Schlüssel |
HPAWHLYTSAIGMS-GHXNOFRVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=N\O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=NO)[N+](=O)[O-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate](/img/structure/B2448431.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2448434.png)


![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2448437.png)

![ethyl 3-[(2,5-dimethylphenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2448439.png)
![3-(2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2448440.png)
![8-{2-[(4-fluorophenyl)methoxy]phenyl}-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448445.png)
![methyl 4-[2-(5-oxo-4H-1,2,4-triazin-3-ylthio)acetylamino]benzoate](/img/structure/B2448446.png)

